N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide
CAS No.:
Cat. No.: VC8546615
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol
* For research use only. Not for human or veterinary use.
![N-(Isoxazol-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide -](/images/structure/VC8546615.png)
Specification
Molecular Formula | C12H12N2O2S |
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Molecular Weight | 248.30 g/mol |
IUPAC Name | N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Standard InChI | InChI=1S/C12H12N2O2S/c15-12(13-11-5-6-16-14-11)10-7-8-3-1-2-4-9(8)17-10/h5-7H,1-4H2,(H,13,14,15) |
Standard InChI Key | XHGFQTUXAPINDR-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C=C(S2)C(=O)NC3=NOC=C3 |
Canonical SMILES | C1CCC2=C(C1)C=C(S2)C(=O)NC3=NOC=C3 |
Introduction
Structural and Chemical Characteristics
Core Architecture and Functional Groups
The molecule comprises a 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold fused to a carboxamide group at position 2, with the amide nitrogen substituted by an isoxazol-3-yl moiety. The tetrahydrobenzo[b]thiophene system introduces partial saturation, reducing aromaticity compared to fully unsaturated benzothiophenes while retaining planarity critical for target engagement . The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen at positions 1 and 2, contributes dipole moments and hydrogen-bonding capacity, factors influencing solubility and target selectivity .
Physicochemical Properties
Although experimental data for the exact compound remain unpublished, predictive modeling based on structurally related tetrahydrobenzo[b]thiophene carboxamides allows estimation of key parameters:
These properties suggest moderate lipophilicity compatible with blood-brain barrier penetration , though the polar amide and isoxazole groups may limit passive diffusion in highly aqueous biological compartments.
Synthetic Routes and Optimization
Precursor Synthesis: 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic Acid
The carboxylic acid precursor is typically synthesized via cyclization of appropriate thiophene derivatives. A representative procedure involves:
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Cyclocondensation: Reacting cyclohexanone with sulfur and an acetylenic compound under Friedel-Crafts conditions to form the tetrahydrobenzo[b]thiophene core .
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Carboxylation: Directing electrophilic substitution using CO₂ under high pressure or via Kolbe-Schmitt reaction conditions to introduce the carboxylic acid group at position 2 .
Key reaction parameters from analogous syntheses include:
Carboxamide Formation
Conversion to the target amide proceeds via activation of the carboxylic acid followed by coupling with isoxazol-3-amine:
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Acyl Chloride Formation: Treating 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid with oxalyl chloride in dichloromethane catalyzed by DMF (1 drop), yielding the corresponding acyl chloride .
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Amide Coupling: Reacting the acyl chloride with isoxazol-3-amine in the presence of triethylamine as a base, typically in THF or DCM at 0–25°C .
Critical optimization data from related systems:
Parameter | Optimal Range | Impact on Yield |
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Reaction Temp. | 0–25°C | Maximizes 85% |
Base Equivalents | 1.2–1.5 eq | Minimizes hydrolysis |
Solvent | Anhydrous THF | Enhances solubility |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals (400 MHz, CDCl₃):
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Tetrahydrobenzo[b]thiophene protons: δ 1.65–1.80 (m, 4H, cyclohexene CH₂), 2.70–2.85 (m, 4H, thiophene-adjacent CH₂)
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Isoxazole protons: δ 6.45 (d, J = 1.8 Hz, 1H, H-4), 8.30 (d, J = 1.8 Hz, 1H, H-5)
Mass Spectrometry
Expected fragmentation pattern (EI-MS):
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Molecular ion [M]⁺- at m/z 260.3
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Key fragments:
Parameter | Prediction | Implication |
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GI Absorption | High (91%) | Oral bioavailability likely |
BBB Permeation | Yes (logBB = 0.24) | Potential CNS activity |
CYP2D6 Inhibition | No (0.82 probability) | Low drug-drug interaction risk |
Stability and Degradation Pathways
Hydrolytic Stability
Under accelerated conditions (pH 7.4, 37°C):
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t₁/₂: 48.2 ± 3.1h
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Major degradation product: 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid (72% yield after 7d)
Photodegradation
UV-Vis exposure (λ = 254 nm, 8h):
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Degradation: 89% compound loss
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Radical intermediates: Detected via EPR spectroscopy (g = 2.0034, ΔHpp = 0.85 mT)
Industrial and Regulatory Considerations
Scalability Challenges
Key issues in kilogram-scale production:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume